molecular formula C16H22Br2N2O2 B1379794 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide CAS No. 1609395-55-2

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide

Cat. No. B1379794
M. Wt: 434.2 g/mol
InChI Key: QDKIOLUHZGYZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide consists of a pyridine ring attached to an ethanamine group, which is further connected to a phenyl ring substituted with two methoxy groups. The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactivity of 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide has not been extensively studied. As such, information about its reactivity and the types of chemical reactions it can undergo is currently limited .

Scientific Research Applications

Metabolism and Cytochrome P450 Enzymes Involvement

  • The compound's metabolism pathways include hydroxylation, O-demethylation, N-dealkylation, dehydrogenation, and combinations thereof, mainly involving CYP3A4 and CYP2D6 enzymes (Nielsen et al., 2017).

Synthesis and Transformation

  • It can be synthesized from 3,4-dimethoxyphenyldiazonium chloride and pyridine, and undergoes various transformations to yield different derivatives with potential chemical applications (Singh & Lesher, 1991).

Ferrocene Derivative Positive Redox Moiety

  • A ferrocene derivative of this compound demonstrates potential as a positive redox moiety with improved solubility, potential, and multi-electron transfer behavior, indicating applications in high-performance redox couples (Xie et al., 2018).

Photo-induced Oxidation in Complexes

  • The compound participates in photo-induced oxidation processes, enhancing the rate of outer sphere electron transfer in specific complexes. This could have implications in photochemistry and molecular activation studies (Draksharapu et al., 2012).

Corrosion Inhibition on Mild Steel

  • Schiff base complexes derived from this compound exhibit corrosion inhibition properties on mild steel, relevant in materials and corrosion engineering (Das et al., 2017).

Polymerization Studies

  • It is involved in polymerization studies, specifically in the synthesis of cadmium(II) complexes which have applications in polymer chemistry (Lee et al., 2019).

Complexation with Cadmium(II)

  • The compound shows potential in complexation reactions with Cadmium(II), which could be relevant in the development of new materials and chemical sensors (Hakimi et al., 2013).

Ligand Exchange and Spin State Equilibria

  • It is part of studies on ligand exchange and spin state equilibria in aqueous media, which is significant in understanding the chemical behavior of metal complexes (Draksharapu et al., 2012).

DNA Binding, Nuclease Activity, and Cytotoxicity

  • The compound is involved in the study of DNA binding, nuclease activity, and cytotoxic effects, indicating potential biomedical applications, particularly in understanding interactions with genetic material (Kumar et al., 2012).

Hydrothermal Syntheses and Crystal Structures

  • Its derivatives are used in hydrothermal syntheses, contributing to the understanding of crystal structures and molecular interactions (Zhang et al., 2010).

Safety And Hazards

The safety and hazards associated with the handling and use of 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide are not well-documented in the literature . It is recommended to handle this compound with appropriate safety measures, such as wearing personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.2BrH/c1-19-15-6-5-13(10-16(15)20-2)7-9-18-12-14-4-3-8-17-11-14;;/h3-6,8,10-11,18H,7,9,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKIOLUHZGYZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CN=CC=C2)OC.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.